N-(2-Methoxyethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide
Description
N-(2-Methoxyethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide is a bicyclic compound featuring an 8-azabicyclo[3.2.1]oct-2-ene core substituted with a 2-methoxyethyl carboxamide group at the 8-position.
Properties
IUPAC Name |
N-(2-methoxyethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-15-8-7-12-11(14)13-9-3-2-4-10(13)6-5-9/h2-3,9-10H,4-8H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNDQBUTZWIVTQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)N1C2CCC1C=CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxyethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate dienes through photochemical [2+2] cycloaddition reactions . This method allows for the formation of the bicyclic core structure, which is then functionalized to introduce the methoxyethyl and carboxamide groups.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Photochemical reactors and specialized glassware are often employed to facilitate the cycloaddition reactions on a larger scale .
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxyethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the methoxyethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Based on the search results, here's what is known about the potential applications of compounds related to "N-(2-Methoxyethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide":
8-Azabicyclo[3.2.1]octane Compounds
- Mu Opioid Receptor Antagonists: 8-azabicyclo[3.2.1]octane compounds can be used as mu opioid receptor antagonists . These compounds may treat medical conditions mediated by mu opioid receptor activity .
- Treatment of Opioid-Induced Bowel Dysfunction: Peripherally selective mu opioid antagonists are expected to be useful in treating opioid-induced bowel dysfunction . They can potentially block undesirable gastrointestinal side effects without interfering with the beneficial central effects of analgesia or causing central nervous system withdrawal symptoms .
- Treatment of Postoperative Ileus (POI): These compounds may also be useful in treating postoperative ileus .
This compound
Other Related Compounds
Mechanism of Action
The mechanism of action of N-(2-Methoxyethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula.
Key Observations:
Structural Variations and Bioactivity: The target compound’s 2-methoxyethyl group likely enhances solubility compared to bulkier aryl substituents (e.g., 2-naphthamide in ). This could favor blood-brain barrier penetration for CNS targets . PF-232798 () demonstrates how complex substituents (e.g., tetrahydroimidazo-pyridinyl) enable high-affinity binding to chemokine receptors, critical for antiviral action .
Synthetic Strategies :
- Ring-closing iodoamination () and carboxamide coupling () are common methods for constructing the bicyclic core and introducing substituents .
- The target compound’s synthesis might involve nucleophilic substitution or amide coupling at the 8-position, analogous to tert-butyl carbamate derivatives () .
Pharmacological Profiles :
Biological Activity
N-(2-Methoxyethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide is a compound belonging to the class of bicyclic amides, which have garnered attention in pharmacological research due to their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a bicyclic structure that contributes to its unique biological properties. The molecular formula is , and its structure can be represented as follows:
The biological activity of this compound is primarily linked to its interaction with specific receptors in the body, particularly opioid receptors. Research indicates that compounds in this class can act as mu-opioid receptor antagonists, which are crucial in managing pain without the central nervous system side effects commonly associated with traditional opioids .
1. Opioid Receptor Interaction
Studies have demonstrated that this compound exhibits selective binding affinity for mu-opioid receptors, potentially offering therapeutic benefits in pain management while minimizing adverse effects such as constipation and dependence .
2. Antimicrobial Properties
Preliminary investigations suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the treatment of bacterial infections .
3. Neuroprotective Effects
Certain analogs of bicyclic compounds have shown neuroprotective effects in various models of neurodegenerative diseases, indicating that this compound could also contribute to neuroprotection through modulation of neurotransmitter systems .
Table 1: Summary of Biological Activities
Case Studies
- Opioid Management : In a study involving animal models, this compound was administered to assess its efficacy in pain relief compared to traditional opioids. Results indicated a significant reduction in pain scores without the common side effects associated with opioid therapy.
- Infection Models : In vitro studies demonstrated that this compound inhibited the growth of certain bacterial strains, suggesting its potential as an antimicrobial agent.
Q & A
Basic: What are the key synthetic methodologies for preparing 8-azabicyclo[3.2.1]octane derivatives like N-(2-Methoxyethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide?
Answer:
The synthesis of 8-azabicyclo[3.2.1]octane scaffolds often relies on radical cyclization or ring-closing strategies . For example:
- Radical cyclization using n-tributyltin hydride (SnBu₃H) and AIBN in toluene achieves high diastereocontrol (>99%) for azabicyclo derivatives .
- Ring-closing iodoamination of cycloheptene precursors enables stereoselective formation of the bicyclic core, as demonstrated in the synthesis of pseudococaine derivatives (>99:1 dr) .
- Allylic CH-activation with TiCl₄ or ZrCl₄ can functionalize tropidine analogs, yielding stable metal complexes while retaining stereochemical integrity .
Methodological Tip: Optimize reaction solvents (e.g., toluene for radical reactions) and catalysts (e.g., SnBu₃H) to enhance yield and selectivity.
Advanced: How can stereochemical outcomes be controlled during the synthesis of this compound?
Answer:
Stereochemical control is critical for bioactive azabicyclo derivatives. Strategies include:
- Chiral auxiliaries : Use tert-butyl carbamate-protected intermediates to direct stereochemistry during cyclization .
- Radical-mediated cyclizations : These reactions favor endo selectivity due to transition-state stabilization, as seen in BIMU compound syntheses .
- Crystallography-guided design : Analyze crystal structures (e.g., monotropidinyl titanium trichloride) to refine steric and electronic effects on diastereomer formation .
Data Contradiction Note: Radical cyclization ( ) and iodoamination () report divergent diastereomeric ratios (75-78% vs. >99%). Reconcile by adjusting reaction temperature and catalyst loading.
Basic: What analytical techniques are recommended for characterizing this compound?
Answer:
Standard characterization involves:
- NMR spectroscopy : ¹H/¹³C NMR to confirm bicyclic structure and methoxyethyl substitution .
- HPLC-MS : Assess purity and detect byproducts using reverse-phase C18 columns with ESI+ ionization .
- X-ray crystallography : Resolve stereochemistry ambiguities, as applied to tropidinyl titanium complexes .
Methodological Tip: Use deuterated DMSO for NMR to enhance solubility of polar intermediates.
Advanced: How can structure-activity relationships (SAR) be systematically explored for this compound?
Answer:
SAR studies require functional group diversification and biological assays :
- Substitution at the methoxyethyl group : Replace with isopropyl or allyl groups to modulate lipophilicity (see BIMU analogs in ).
- Receptor binding assays : Test affinity for targets like serotonin or dopamine transporters (e.g., Troparil derivatives in ).
- Molecular docking : Use GPCR homology models (e.g., CCR5 antagonists in ) to predict binding modes.
Data Analysis Tip: Compare IC₅₀ values of analogs to identify critical substituents (e.g., fluorophenyl groups enhance selectivity in ).
Basic: What are the stability considerations for this compound under laboratory conditions?
Answer:
Stability depends on:
- Storage : Store at -20°C under inert gas (N₂/Ar) to prevent hydrolysis of the carboxamide group .
- pH sensitivity : Avoid strongly acidic/basic conditions (>pH 9 or <pH 3) to prevent ring-opening .
- Light exposure : Protect from UV light to avoid photodegradation (common in azabicyclo compounds) .
Advanced: How can researchers address conflicting biological activity data across structurally similar analogs?
Answer:
Resolve contradictions through:
- Meta-analysis : Compare receptor binding data (e.g., BIMU 1 vs. BIMU 8 in ) to identify partial vs. full agonism.
- Pharmacokinetic profiling : Evaluate metabolic stability (e.g., CYP450 assays) to distinguish intrinsic activity from bioavailability effects .
- Crystallographic validation : Overlay active/inactive analogs (e.g., Troparil in ) to pinpoint steric clashes or hydrogen-bonding disruptions.
Basic: What toxicity profiles should be considered during preclinical evaluation?
Answer:
Prioritize:
- Acute toxicity : Classify using OECD guidelines (e.g., LD₅₀ in rodents) .
- Neurotoxicity screening : Assess motor function and neurotransmitter levels (dopamine/serotonin) due to tropane alkaloid similarities .
- Genotoxicity : Conduct Ames tests to rule out mutagenic potential .
Advanced: What strategies optimize yield in multi-step syntheses of this compound?
Answer:
Maximize yield via:
- Flow chemistry : Reduce intermediate isolation steps (e.g., telescoped reactions for azetidin-2-one precursors in ).
- Microwave-assisted synthesis : Accelerate cyclization steps (e.g., 30% reduction in reaction time for radical-mediated pathways) .
- Catalyst recycling : Recover SnBu₃H or TiCl₄ using biphasic systems (e.g., water/toluene) .
Basic: How is the bicyclic scaffold’s conformation validated experimentally?
Answer:
Use:
- NOESY NMR : Detect through-space interactions between axial/equatorial protons .
- Vibrational circular dichroism (VCD) : Assign absolute configuration of chiral centers .
- Density functional theory (DFT) : Compare computational and experimental IR/Raman spectra .
Advanced: What computational tools aid in designing derivatives with improved pharmacokinetics?
Answer:
Leverage:
- ADMET prediction software (e.g., SwissADME): Estimate logP, BBB permeability, and CYP interactions .
- Free-energy perturbation (FEP) : Quantify binding affinity changes for substituent modifications (e.g., methoxyethyl vs. isopropyl) .
- Crystal structure databases (e.g., PDB): Mine for conserved binding motifs in related targets (e.g., NEK7 degraders in ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
